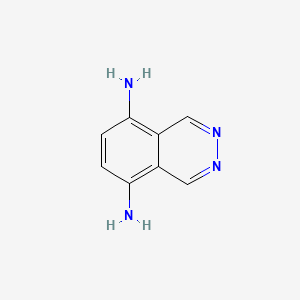

Phthalazine-5,8-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

phthalazine-5,8-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-2-8(10)6-4-12-11-3-5(6)7/h1-4H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIVUFBRSUKPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NN=CC2=C1N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phthalazine 5,8 Diamine and Its Congeners

Classical Synthetic Routes to Phthalazine-5,8-Diamine

The classical synthesis of this compound typically begins with the nitration of phthalazine (B143731). koreascience.kr Phthalazine is treated with a nitrating agent, such as a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄), to introduce nitro groups onto the aromatic ring, yielding 5-nitrophthalazine. koreascience.kr

Subsequent amination of the nitrated intermediate is achieved through the action of hydroxylamine (B1172632) (HONH₂) in a basic medium, such as potassium hydroxide (B78521) (KOH) in a mixed solvent system of ethanol (B145695) and methanol. This step introduces an amino group, resulting in the formation of 5-amino-8-nitrophthalazine. koreascience.kr

The final step involves the reduction of the remaining nitro group to an amino group. This is commonly accomplished using a reducing agent like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst, such as iron(III) chloride (FeCl₃). This reduction quantitatively yields this compound. koreascience.kr An alternative final step involves chloroxidation with sodium chlorate (B79027) (NaClO₃) in concentrated hydrochloric acid (HCl) to produce 6,7-dichloro-5,8-phthalazinedione. koreascience.kr

| Step | Reagents | Product |

| Nitration | Phthalazine, KNO₃, H₂SO₄ | 5-Nitrophthalazine |

| Amination | 5-Nitrophthalazine, HONH₂, KOH, EtOH/MeOH | 5-Amino-8-nitrophthalazine |

| Reduction | 5-Amino-8-nitrophthalazine, N₂H₄·H₂O, FeCl₃ | This compound |

Advanced Strategies in this compound Synthesis

Multi-component Reaction Approaches to Phthalazine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like phthalazine derivatives from three or more starting materials in a single step. researchgate.netresearchgate.net These reactions are valuable in combinatorial chemistry for creating diverse molecular libraries. researchgate.net

One notable MCR for phthalazine synthesis involves the condensation of phthalhydrazide, an aldehyde, and malononitrile (B47326). nih.govanalchemres.org This reaction can be catalyzed by lipase (B570770) from Aspergillus niger, presenting a green and efficient method that proceeds in good yields (70-86%). nih.gov Another variation employs an electrochemical method in an undivided cell with sodium bromide as the electrolyte to produce nanosized phthalazine derivatives. analchemres.org

Furthermore, a four-component reaction has been developed for the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This method combines phthalhydrazide, aromatic propargyloxy aldehydes, active methylene (B1212753) compounds (like dimedone), and azides in the presence of copper(II) acetate (B1210297) and p-toluenesulfonic acid as catalysts. nih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Three-component | Phthalhydrazide, Aldehyde, Malononitrile | Aspergillus niger lipase | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives |

| Three-component | Phthalhydrazide, Aldehyde, Malononitrile | Electrochemical, NaBr | Nanosized phthalazine derivatives |

| Four-component | Phthalhydrazide, Aromatic propargyloxy aldehyde, Active methylene compound, Azide | Cu(OAc)₂, p-TsOH | Triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing selectivity in the synthesis of heterocyclic compounds, including phthalazine derivatives. sphinxsai.comhakon-art.com This method often leads to shorter reaction times and cleaner product profiles compared to conventional heating methods. hakon-art.comtandfonline.com

For instance, the synthesis of 3,4-dihydro-1-hydroxy-4-oxophthalazine from phthalic anhydride (B1165640) and hydrazine hydrate in ethanol can be completed in just 6 minutes under microwave irradiation at 340W, a significant reduction from the 45 minutes required for conventional reflux. sphinxsai.com Similarly, various phthalazine derivatives can be synthesized by irradiating a mixture of chlorophthalazine with reagents like hydrazine derivatives, amines, or active methylene compounds. tandfonline.com This approach has been shown to be more efficient in terms of both reaction time and product yield when compared to traditional synthetic routes. tandfonline.com

| Reactants | Product | Microwave Conditions | Conventional Method Time |

| Phthalic anhydride, Hydrazine hydrate | 3,4-Dihydro-1-hydroxy-4-oxophthalazine | 6 min, 340W | 45 min |

| Chlorophthalazine, Various nucleophiles | Substituted phthalazine derivatives | Shorter reaction times | Longer reaction times |

| Phthalic anhydride, Hydroxylamine hydrochloride | N-hydroxyphthalimide | 1 min, 800W | Not specified |

Palladium-Catalyzed Amination and Cross-Coupling Reactions

Palladium-catalyzed reactions are pivotal in modern organic synthesis for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, providing a versatile route to functionalized phthalazine derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly effective for synthesizing aminophthalazinones. beilstein-journals.org This method involves the reaction of a brominated phthalazinone with various amines in the presence of a palladium catalyst to yield the corresponding amino derivatives. beilstein-journals.org This strategy has been successfully applied to a wide range of aliphatic, aromatic, and cyclic amines. beilstein-journals.org

In addition to amination, palladium catalysis facilitates carbonylative coupling reactions. For example, 2-bromobenzaldehydes can be coupled with hydrazines in the presence of a palladium catalyst and carbon monoxide to efficiently produce phthalazinones. nih.gov This approach allows for the direct construction of the phthalazinone core. Furthermore, palladium-catalyzed cascade reactions, combining amination with other bond-forming steps, enable the synthesis of more complex heterocyclic systems incorporating the phthalazine motif. beilstein-journals.org

| Reaction Type | Substrates | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | 4-Bromophthalazinones, Amines | Palladium catalyst | 4-Aminophthalazinones |

| Carbonylative Coupling | 2-Bromobenzaldehydes, Hydrazines | Palladium catalyst, CO | Phthalazinones |

| Cascade Reaction | ortho-Halogenated cinnamates, Hydrazines | Palladium catalyst, CO | Isoindolones and Phthalazones |

Asymmetric Dearomatization of Phthalazine Scaffolds

Asymmetric dearomatization has become a significant strategy for the synthesis of chiral, non-aromatic heterocyclic compounds from readily available aromatic precursors. acs.orgnih.gov In the context of phthalazines, this transformation allows for the creation of stereochemically rich 1,2-dihydrophthalazine (B1244300) derivatives. acs.orgnih.govacs.org

One successful approach involves a three-component reaction using anion-binding catalysis. acs.orgnih.gov In this method, a phthalazine reacts with an acylating agent, such as benzoyl chloride, and a silyl (B83357) ketene (B1206846) acetal (B89532) as the nucleophile. acs.orgnih.gov The reaction is catalyzed by a chiral thiourea-based organocatalyst, which facilitates the enantioselective addition to the in situ generated N-acylphthalazinium salt. acs.orgnih.govacs.org This process yields 1,2-dihydrophthalazines with good yields and high enantioselectivities. acs.orgnih.gov The resulting products are valuable building blocks for the synthesis of more complex molecules like dihydro- and tetrahydrophthalazines. acs.orgnih.gov

| Reaction Type | Reactants | Catalyst | Key Intermediate | Product |

| Enantioselective Dearomatization | Phthalazine, Benzoyl Chloride, Silyl Ketene Acetal | Chiral Thiourea Organocatalyst | N-Acylphthalazinium Halide | Chiral 1,2-Dihydrophthalazines |

Ring Contraction Reactions of Phthalazine Derivatives

Ring contraction reactions provide a unique pathway to transform the phthalazine scaffold into other valuable heterocyclic structures, such as phthalimides. One such transformation involves the treatment of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione with ceric ammonium (B1175870) nitrate, which leads to an efficient ring contraction to produce the highly fluorescent 3,6-dimethoxyphthalimide. rsc.orgrsc.org A similar reaction occurs with 5-hydroxy-8-methoxy-2,3-dihydrophthalazin-1,4-dione, yielding N-amino-3-hydroxy-6-methoxyphthalimide. rsc.orgrsc.org

A more recent development is the N-chlorinative ring contraction of 1,4-dimethoxyphthalazines. thieme-connect.com This reaction is promoted by trichloroisocyanuric acid (TCICA) and an exogenous nucleophile like tetrabutylammonium (B224687) chloride (n-Bu₄NCl). thieme-connect.com The proposed mechanism involves a bicyclization/ring-opening sequence, analogous to the Favorskii rearrangement. thieme-connect.com This specific reactivity appears to be a unique characteristic of the 1,4-dimethoxyphthalazine (B3060616) scaffold in the presence of TCICA. thieme-connect.com

| Starting Material | Reagent(s) | Product |

| 5,8-Dimethoxy-2,3-dihydrophthalazin-1,4-dione | Ceric ammonium nitrate | 3,6-Dimethoxyphthalimide |

| 5-Hydroxy-8-methoxy-2,3-dihydrophthalazin-1,4-dione | Ceric ammonium nitrate | N-Amino-3-hydroxy-6-methoxyphthalimide |

| 1,4-Dimethoxyphthalazines | Trichloroisocyanuric acid (TCICA), n-Bu₄NCl | Phthalimide (B116566) derivatives |

Spectroscopic and Analytical Characterization of Phthalazine 5,8 Diamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of phthalazine (B143731) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. thieme-connect.deuoc.gr

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of phthalazine derivatives, ¹H-NMR spectra are crucial for identifying protons associated with the aromatic rings, the core phthalazine structure, and any substituents, including the key amine (NH₂) groups.

For instance, the protons of the benzene (B151609) moiety in the parent phthalazine molecule typically present as an AA′BB′ spin system. thieme-connect.de In substituted derivatives, these aromatic protons appear as multiplets in the downfield region of the spectrum, generally between δ 7.01 and 8.75 ppm. tandfonline.comglobalresearchonline.net Protons of the amino groups (NH₂) in diamine derivatives are characteristically observed as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). jst.go.jpnih.gov For example, in certain phthalazinone derivatives, NH₂ protons have been identified at chemical shifts of δ 6.39 and δ 6.23 ppm. jst.go.jp Other specific proton signals, such as those from methyl (CH₃) or methylene (B1212753) (CH₂) groups in substituted derivatives, appear at distinct chemical shifts, aiding in the complete structural assignment. nih.govglobalresearchonline.net

Table 1: Selected ¹H-NMR Data for Phthalazine Derivatives

| Compound/Fragment | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| Phthalazine | Acetone-d₆ | H-1/H-4 | 9.60 | Multiplet | thieme-connect.de |

| Phthalazine | Acetone-d₆ | Aromatic H | 8.00 - 8.13 | Multiplet | thieme-connect.de |

| 4-(4-Benzyl-1-oxophthalazin-2(1H)-yl) derivative | DMSO-d₆ | NH₂ | 4.18 | Broad Singlet (D₂O exchangeable) | nih.gov |

| 4-(4-Benzyl-1-oxophthalazin-2(1H)-yl) derivative | DMSO-d₆ | Aromatic H | 7.15 - 8.29 | Multiplet | nih.gov |

| 4a,b (Phthalazinone derivatives) | DMSO-d₆ | NH₂ | 6.23 - 6.39 | Singlet (D₂O exchangeable) | jst.go.jp |

| 4-p-tolylphthalazine derivative | DMSO-d₆ | Aromatic H | 7.01 - 8.68 | Multiplet | globalresearchonline.net |

| 4-p-tolylphthalazine derivative | DMSO-d₆ | NH | 9.12 - 10.83 | Singlet | globalresearchonline.net |

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in a phthalazine derivative gives a distinct signal, with its chemical shift indicating its electronic environment. In the parent phthalazine, carbons C4a/C8a and C5/C8 exhibit degenerate chemical shifts. thieme-connect.de Aromatic and heterocyclic carbons typically resonate in the δ 120-160 ppm range. iiste.orgglobalresearchonline.net For example, in a 1-(naphthalen-2-yloxy)-4-p-tolylphthalazine derivative, aromatic carbon signals were observed between δ 118.05 and 160.30 ppm, with the C-O and C-N carbons appearing at the lower end of this range. globalresearchonline.net The presence of specific functional groups, such as the carbonyl carbon (C=O) in phthalazinone derivatives, can be confirmed by signals in the δ 160-180 ppm region. iiste.orgjst.go.jp

Table 2: Selected ¹³C-NMR Data for Phthalazine Derivatives

| Compound/Fragment | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Phthalazine | CDCl₃ | C-1/C-4 | 152.0 | thieme-connect.de |

| Phthalazine | CDCl₃ | C-5/C-8, C-6/C-7 | 126.7, 133.2 | thieme-connect.de |

| Phthalazine | CDCl₃ | C-4a/C-8a | 126.7 | thieme-connect.de |

| 1-(naphthalen-2-yloxy)-4-p-tolylphthalazine | DMSO-d₆ | Aromatic C | 118.05 - 133.54 | globalresearchonline.net |

| 1-(naphthalen-2-yloxy)-4-p-tolylphthalazine | DMSO-d₆ | C-O / C-N | 150.14, 160.30 | globalresearchonline.net |

| 4-(4-chlorophthalazin-1-yl)-phenyl derivative | DMSO-d₆ | Aromatic/Heterocyclic C | 119.10 - 144.31 | iiste.org |

For phthalazine derivatives that incorporate a phosphonate (B1237965) group, ³¹P-NMR spectroscopy is a crucial analytical technique. slideshare.net This method is highly specific to the phosphorus-31 nucleus, which is 100% naturally abundant, providing clear and sharp signals over a wide chemical shift range. huji.ac.il The chemical shifts in ³¹P-NMR are reported relative to an external standard of 85% phosphoric acid. slideshare.net These shifts are sensitive to the electronic environment of the phosphorus atom, including the nature of the substituents and bond angles. slideshare.net One-bond couplings between phosphorus and hydrogen (¹J P-H) are typically large, often in the range of 600 to 700 Hz, though spectra are commonly acquired with proton decoupling to simplify the signals. huji.ac.il The analysis of ³¹P-NMR spectra allows for the unambiguous confirmation of the presence and chemical nature of the phosphonate functionality within the phthalazine derivative structure. uoc.grspectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For phthalazine-5,8-diamine and its derivatives, IR spectra provide key diagnostic absorption bands. The characteristic N-H stretching vibrations of the primary amine (NH₂) groups are typically observed as one or two bands in the 3200–3500 cm⁻¹ region. jst.go.jpnih.gov The C=N stretching vibration within the phthalazine heterocyclic ring gives rise to a characteristic band around 1590–1628 cm⁻¹. iiste.orgglobalresearchonline.net Aromatic C-H stretching is usually seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. iiste.org In derivatives containing a carbonyl group, such as phthalazinones, a strong C=O absorption band is evident in the 1643–1746 cm⁻¹ range. iiste.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for Phthalazine Derivatives (cm⁻¹)

| Functional Group | Absorption Range (cm⁻¹) | Compound Example(s) | Reference(s) |

| N-H Stretch (Amine/Amide) | 3147 - 3490 | 4a,b (NH₂), Hydrazino phthalazine (NH, NH₂), Phthalazinone (NH) | iiste.orgjst.go.jpnih.gov |

| Aromatic C-H Stretch | 3010 - 3090 | Chlorophthalazine derivatives | tandfonline.com |

| Aliphatic C-H Stretch | 2850 - 2996 | Various substituted derivatives | iiste.orgtandfonline.comlongdom.org |

| C=O Stretch (Carbonyl) | 1643 - 1746 | Phthalazinone derivatives | iiste.orgresearchgate.netlongdom.org |

| C=N Stretch (Ring) | 1590 - 1628 | Various phthalazine derivatives | iiste.orgglobalresearchonline.netlongdom.org |

Mass Spectrometry (MS) in Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insight into their structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) confirms the molecular weight of the derivative. jst.go.jplongdom.org For the parent phthalazine, the molecular ion is the base peak (m/z 130), and a typical fragmentation pattern involves the sequential loss of two hydrogen cyanide (HCN) molecules. thieme-connect.de For more complex derivatives, the mass spectrum often shows a molecular ion peak (or related peaks like M+1 or M+H) along with other fragment ions that correspond to the loss of stable neutral molecules or radicals, helping to confirm the proposed structure. iiste.orgnih.govglobalresearchonline.net For example, various synthesized phthalazine derivatives show their respective molecular ion peaks, confirming their successful synthesis and molecular weights. iiste.orgtandfonline.comglobalresearchonline.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a purified compound. This technique is fundamental for verifying the molecular formula derived from mass spectrometry and NMR data. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition. Numerous studies on phthalazine derivatives report elemental analysis data to validate their proposed structures. iiste.orgjst.go.jpnih.govtandfonline.comresearchgate.net

Table 4: Example of Elemental Analysis Data for a Phthalazine Derivative (C₂₄H₁₆N₄O₄)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 67.92 | 67.99 | iiste.org |

| Hydrogen (H) | 3.80 | 3.75 | iiste.org |

| Nitrogen (N) | 13.20 | 13.30 | iiste.org |

Chemical Transformations and Reactivity of Phthalazine 5,8 Diamine Scaffolds

Nucleophilic Substitution Reactions Involving Phthalazine-5,8-diamine Derivatives

The amino groups of this compound are nucleophilic and can react with various electrophiles. While direct nucleophilic substitution on the this compound itself is not extensively documented in the reviewed literature, the reactivity of its derivatives provides significant insight. For instance, the oxidation of this compound yields 6,7-dichloro-5,8-phthalazinedione, a versatile intermediate. koreascience.krresearchgate.net This quinone derivative readily undergoes nucleophilic substitution reactions.

Treatment of 6,7-dichloro-5,8-phthalazinedione with aniline (B41778) in acetonitrile (B52724) leads to the displacement of one of the chloro groups, forming 6-chloro-7-phenylamino-5,8-phthalazinedione. koreascience.krresearchgate.net This reaction highlights the susceptibility of the chlorinated quinone system to attack by amine nucleophiles.

In another example, reaction of 6,7-dichloro-5,8-phthalazinedione with pyridine (B92270) results in the formation of a zwitterionic pyridinium (B92312) salt, 7-pyridinium-5,8-phthalazinedione-6-oxide. koreascience.krresearchgate.net This demonstrates the ability of the phthalazinedione core to react with tertiary amines, leading to more complex heterocyclic structures. The general reactivity of halogenated phthalazines with primary and secondary amines to afford the corresponding amino-substituted derivatives is a well-established transformation in phthalazine (B143731) chemistry. longdom.org

The table below summarizes the nucleophilic substitution reactions of a key derivative of this compound.

| Starting Material | Reagent | Product | Reference |

| 6,7-dichloro-5,8-phthalazinedione | Aniline | 6-chloro-7-phenylamino-5,8-phthalazinedione | koreascience.krresearchgate.net |

| 6,7-dichloro-5,8-phthalazinedione | Pyridine | 7-pyridinium-5,8-phthalazinedione-6-oxide | koreascience.krresearchgate.net |

Derivatization via Schiff Base Formation

The primary amino groups of this compound are expected to readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is a fundamental transformation for primary amines. jst.go.jp The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. jst.go.jp

While specific examples of Schiff base formation starting directly from this compound were not found in the reviewed literature, extensive research on other phthalazine diamine isomers, such as phthalazine-1,4-diamine (B101257), supports this reactivity. For instance, phthalazine-1,4-diamine has been shown to react with 1,3-benzodioxole-5-carbaldehyde in a 1:2 molar ratio under basic conditions to form the corresponding bis-Schiff base, 1-N,4-N-bis[(E)-1,3-benzodioxol-5-ylmethylideneamino]phthalazine-1,4-diamine.

It is highly probable that this compound would react in a similar manner with various aromatic and aliphatic aldehydes to produce bis-Schiff base derivatives. These derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems or for the development of compounds with specific biological activities. The general reaction for the formation of a bis-Schiff base from this compound is depicted below.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Bis-Schiff Base |

Formation of N-Glycosylated Phthalazine Derivatives

N-glycosylation, the attachment of a sugar moiety to the amide side chain of an asparagine residue, is a crucial post-translational modification in proteins. sld.cumdpi.com In synthetic chemistry, N-glycosylation can be achieved on molecules containing suitable amine functionalities. The amino groups of this compound could potentially serve as sites for N-glycosylation.

Although direct N-glycosylation of this compound is not specifically described in the provided search results, studies on related phthalazinone derivatives demonstrate the feasibility of this transformation within the phthalazine family. For example, certain phthalazinone derivatives have been shown to react with 2-bromo-2-deoxy-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose to yield peracetylated N-glycosides. jst.go.jpresearchgate.net Subsequent deacetylation affords the final N-glycosylated phthalazinones. jst.go.jpresearchgate.net

This suggests that this compound, possessing two primary amino groups, could potentially be a substrate for N-glycosylation reactions, likely leading to mono- or di-glycosylated products depending on the reaction conditions and the reactivity of the amine groups. The general requirements for N-glycosylation in biological systems often involve a specific consensus sequence (Asn-X-Ser/Thr), which is not directly applicable here. sld.cumdpi.com However, chemical glycosylation methods could be employed to attach sugar moieties to the amino groups of the phthalazine scaffold.

Hydrazinolysis Reactions in Phthalazine Chemistry

Hydrazinolysis, a reaction involving cleavage of a bond by hydrazine (B178648), is a key process in the synthesis of many phthalazine derivatives, including this compound itself. longdom.orgsemanticscholar.org The synthesis of the phthalazine ring system often starts from ortho-disubstituted benzene (B151609) precursors, such as phthalic anhydrides or phthalic acids, which are cyclized with hydrazine hydrate (B1144303). longdom.org

The synthesis of this compound has been reported to start from 3-nitrophthalic acid. koreascience.kr The process involves the following key steps:

Cyclization with Hydrazine: 3-Nitrophthalic acid is reacted with hydrazine hydrate to form 5-nitrophthalazin-1,4-dione.

Reduction and Chlorination: The dione (B5365651) is then subjected to a series of reactions to yield 5-nitro-8-aminophthalazine.

Reduction of the Nitro Group: The final step to obtain this compound is the reduction of the nitro group of 5-nitro-8-aminophthalazine. koreascience.kr

Hydrazinolysis is also a common method for deprotection in organic synthesis. For instance, the Ing-Manske reaction utilizes hydrazine to cleave a phthalimide (B116566) group, releasing a primary amine. bidmc.org In the context of phthalazine chemistry, hydrazinolysis of ester or chloro derivatives is used to introduce the hydrazino group (-NHNH2), which is a versatile functional group for further transformations, such as the formation of fused triazolo-phthalazines. jst.go.jp For example, 1-chlorophthalazine (B19308) derivatives can be converted to 1-hydrazinophthalazine derivatives through nucleophilic attack by a hydrazine molecule. jst.go.jp

The following table outlines the key synthetic step for this compound involving a hydrazine-based cyclization.

| Precursor | Reagent | Key Intermediate | Reference |

| 3-Nitrophthalic acid | Hydrazine hydrate | 5-Nitrophthalazin-1,4-dione | koreascience.kr |

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of the this compound scaffold are critical transformations that can lead to a variety of derivatives with different properties and reactivities. The presence of the electron-donating amino groups significantly influences the redox behavior of the molecule.

Oxidation: A notable oxidation reaction of this compound is its conversion to 6,7-dichloro-5,8-phthalazinedione. koreascience.krresearchgate.net This transformation is achieved through a process termed chloroxidation, which involves treatment with hydrochloric acid and an oxidizing agent. This reaction converts the electron-rich diamino-benzene portion of the molecule into an electron-poor dichloro-quinone system, which is a valuable precursor for further synthetic modifications as discussed in the sections above.

In a more general context, the parent phthalazine ring can be oxidized under different conditions. Oxidation with alkaline potassium permanganate (B83412) results in the cleavage of the benzene ring to yield pyridazine-4,5-dicarboxylic acid. researchgate.netresearchgate.net

Reduction: The synthesis of this compound itself involves a key reduction step. The precursor, 5-amino-8-nitrophthalazine, is reduced to form the target diamine. koreascience.kr This reduction of a nitro group to an amino group is a standard transformation in organic synthesis.

The parent phthalazine nucleus can also undergo reduction. Vigorous reduction with zinc and hydrochloric acid leads to the cleavage of the pyridazine (B1198779) ring, forming o-xylylenediamine. researchgate.netresearchgate.netuobaghdad.edu.iq Milder reduction conditions, such as with sodium amalgam, can reduce the phthalazine to 1,2,3,4-tetrahydrophthalazine. uobaghdad.edu.iq

The table below summarizes the key redox reactions related to this compound.

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 5-Amino-8-nitrophthalazine | Reducing agent | This compound | Reduction | koreascience.kr |

| This compound | HCl, Oxidizing agent | 6,7-Dichloro-5,8-phthalazinedione | Oxidation (Chloroxidation) | koreascience.krresearchgate.net |

Computational and Theoretical Investigations of Phthalazine 5,8 Diamine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govmdpi.com It is widely applied to phthalazine (B143731) systems to calculate optimized geometries, electronic properties, and predict stability. ias.ac.inresearchgate.net DFT calculations allow for the determination of various parameters that describe a molecule's reactivity and kinetic stability. researchgate.net

The stability of a molecule can be theoretically assessed by analyzing its frontier molecular orbitals and related quantum chemical parameters. researchgate.net A theoretical study on thiazine (B8601807) derivatives, for instance, used DFT to determine reactivity and stability, showing how such calculations can predict the most stable compounds within a series. researchgate.net Similar approaches applied to Phthalazine-5,8-diamine would elucidate how the diamino substitution pattern affects the thermodynamic and kinetic stability of the molecule compared to the parent phthalazine or other substituted derivatives.

Table 1: Key Parameters from DFT Calculations for Heterocyclic Systems This table presents typical parameters evaluated in DFT studies of heterocyclic compounds, providing a framework for what would be analyzed for this compound.

| Parameter | Description | Significance |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or conformers. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determine the HOMO-LUMO gap, which relates to reactivity and electronic transitions. researchgate.net |

| Dipole Moment (μ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. ias.ac.in |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for screening large libraries of compounds and understanding drug-receptor interactions at a molecular level. researchgate.net For the phthalazine scaffold, molecular docking studies have been extensively used to explore its potential as an inhibitor for various biological targets. nih.govbiolifesas.orgnih.gov

Studies on phthalazine derivatives have shown their potential to interact with a range of protein targets, including:

Epidermal Growth Factor Receptor (EGFR): Docking studies have been performed to identify the mode of interaction between phthalazine derivatives and the EGFR active site, aiding in the design of potent anticancer agents. japsonline.com

Topoisomerase II (Topo II): Researchers have used molecular docking to investigate the binding patterns of novel phthalazine derivatives within the DNA-Topo II complex, suggesting a mechanism for their anticancer activity. nih.gov

Cyclooxygenase-2 (COX-2): Phthalazinedione derivatives have been docked into the active site of COX-2 to explain their anti-inflammatory and anti-rheumatic effects. biolifesas.org

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between the ligand and the protein. researchgate.netmdpi.com A lower, more negative binding energy generally indicates a more stable protein-ligand complex and stronger binding. researchgate.netscielo.sa.cr For this compound, docking studies could be employed to predict its binding affinity and pose within the active site of relevant targets, with the amino groups potentially forming key hydrogen bonds or other interactions with receptor residues.

Table 2: Examples of Molecular Docking Studies on Phthalazine Derivatives This table summarizes findings from various docking studies on different phthalazine analogs, illustrating the types of targets and interaction scores obtained.

| Phthalazine Derivative Class | Protein Target | PDB Code | Docking Score (kcal/mol) | Key Finding | Reference |

| Phthalazinedione Derivatives | Cyclooxygenase-2 (COX-2) | - | -130.726 (MolDock Score) | Strong anchoring within the COX-2 active site suggests anti-inflammatory potential. | biolifesas.org |

| Diazenyl Schiff Bases | DNA Topoisomerase | 3TTZ | High docking scores | Predicted to be potent DNA topoisomerase inhibitors. | nih.gov |

| Isothiazole Derivatives | HCV Polymerase NS5B | 2IJN | -8 to -9.3 | Designed compounds showed higher binding energies than the co-crystallized ligand. | mdpi.com |

| Phthalazine Derivatives | Topoisomerase II-DNA | - | - | Compounds investigated for binding patterns as potential DNA intercalators. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netexcli.dedergipark.org.tr By developing mathematical models, QSAR enables the prediction of activity for new, untested compounds. mdpi.com This approach is a cornerstone of computer-aided drug design, used for lead discovery and optimization. researchgate.netmdpi.com

The QSAR process involves calculating molecular descriptors (physicochemical, electronic, or 3D properties) for a set of molecules with known activities. mdpi.com Statistical methods are then used to build a model that relates these descriptors to the observed biological response. japsonline.com For phthalazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. japsonline.com These models generate 3D contour maps that visualize regions where steric, electrostatic, or other fields influence biological activity, providing crucial insights for designing more potent molecules. japsonline.com

A QSAR study on phthalazine derivatives as EGFR inhibitors developed robust models with high correlation coefficients (r²) and predictive power (r² pred), demonstrating the reliability of the approach. japsonline.com The information from these models, combined with docking results, can be used to guide the rational design of new derivatives. japsonline.com For this compound, a QSAR model could be developed using it as a template to predict how further substitutions on its core structure would affect a specific biological activity.

Table 3: Representative QSAR Study on Phthalazine Derivatives as EGFR Inhibitors This table outlines the key components and results of a 3D-QSAR study, showcasing the statistical validation and application of such models.

| Parameter | CoMFA Model | CoMSIA Model |

| No. of Compounds | 28 (20 training, 8 test) | 28 (20 training, 8 test) |

| Cross-validated r² (q²) | 0.806 | 0.812 |

| Non-cross-validated r² | 0.964 | 0.976 |

| Predicted r² (r² pred) | 0.826 | 0.792 |

| Field Contributions | Steric: 52.8%, Electrostatic: 47.2% | Steric: 18.5%, Electrostatic: 33.7%, Hydrophobic: 27.5%, H-bond Donor: 20.3% |

| Primary Application | Guiding the design of novel phthalazine derivatives as potent anticancer agents. | Guiding the design of novel phthalazine derivatives as potent anticancer agents. |

| Reference | japsonline.com | japsonline.com |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.comimperial.ac.uk The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.netajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more easily polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity. researchgate.net These orbital energies are routinely calculated using DFT methods. researchgate.net

For this compound, the two electron-donating amino groups are expected to raise the energy of the HOMO significantly compared to the unsubstituted phthalazine ring. This effect would likely lead to a smaller HOMO-LUMO gap, suggesting that this compound is more chemically reactive than its parent compound. The analysis of FMOs is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding potential charge-transfer interactions, which are important in both chemical synthesis and biological mechanisms. researchgate.netnih.gov

Table 4: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key chemical reactivity descriptors that can be calculated from HOMO and LUMO energies obtained via DFT, which are applicable to the study of this compound.

| Descriptor | Formula | Interpretation | Reference |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A small gap implies high reactivity. | researchgate.netresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. High hardness correlates with a large gap. | researchgate.netresearchgate.net |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness. A soft molecule is more polarizable and reactive. | researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of an atom or molecule to attract electrons. | researchgate.netresearchgate.net |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from an equilibrium system. | ajchem-a.com |

Coordination Chemistry of Phthalazine 5,8 Diamine As a Ligand

Metal Complexation Studies with Transition Metals (e.g., Copper(II) Ions)

No specific studies on the complexation of Phthalazine-5,8-diamine with transition metals, including copper(II) ions, are available in the reviewed scientific literature.

Ligand Design Principles and Coordination Modes of this compound

There is no published information detailing the ligand design principles or the observed coordination modes of this compound in metal complexes.

Structural Characterization of Metal-Phthalazine-5,8-Diamine Complexes

No structural data, such as crystallographic information, for any metal complexes of this compound has been reported.

Spectroscopic, Magnetic, and Electrochemical Properties of Coordination Compounds

Detailed spectroscopic, magnetic, or electrochemical data for coordination compounds of this compound are not available in the current body of scientific literature.

Catalytic Applications in Phthalazine 5,8 Diamine Chemistry

Role of Phthalazine (B143731) Derivatives as Catalysts or Ligands in Catalytic Systems

Phthalazine derivatives have been successfully incorporated into the architecture of sophisticated ligands for asymmetric catalysis. Their rigid bicyclic structure and the presence of nitrogen atoms make them effective coordinating agents for metal centers. For instance, phthalazine heterocycles have been used as the backbone for PINAP ligands. acs.org

In other applications, palladium-based catalysts, often paired with specialized phosphine (B1218219) ligands such as BrettPhos and RuPhos, have proven effective for C-N cross-coupling reactions to produce functionalized phthalazines. researchgate.net Furthermore, the phthalazine nucleus can be activated by Lewis acid catalysts, enabling its participation in reactions like the inverse electron-demand Diels-Alder (IEDDA) reaction. hkhlr.deresearchgate.net This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the phthalazine, facilitating its reaction with a dienophile. hkhlr.de A notable example is the atroposelective iridium-catalyzed borylation of menthyloxy-substituted phthalazine heterobiaryls, where an in-situ generated Ir(I)-2-aminopyridine catalytic system was found to be highly efficient. acs.org This demonstrates the dual role of phthalazines: as substrates for catalytic transformation and as key structural elements in directing stereoselective outcomes. acs.org

Nanoparticle-Mediated Synthesis of Phthalazine Compounds

The use of nanoparticles as heterogeneous catalysts represents a significant advancement in green chemistry, offering advantages such as high efficiency, reusability, and simple work-up procedures. d-nb.info Various metal and metal oxide nanoparticles have been employed to catalyze the synthesis of a range of phthalazine derivatives, often through one-pot, multi-component reactions. d-nb.inforesearchgate.net

Tin oxide (SnO2) nanoparticles, for example, serve as an effective reusable catalyst for the solvent-free synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives. d-nb.info Similarly, CuFe2O4 and ZrP2O7 nanoparticles have been used for the preparation of 2H-indazolo[2,1-b]phthalazine-triones and 1H-pyrazolo[1,2-b]phthalazine-diones under solvent-free conditions, providing good to excellent yields in short reaction times. researchgate.netsharif.edu Other innovative nanocatalysts include silica (B1680970) nanoparticles derived from rice husk, telmisartan-copper nanoparticles (Tel-Cu-NPs), and sulfonated magnetic nanoparticles, all demonstrating high catalytic activity in the synthesis of various phthalazine scaffolds. mdpi.comresearchgate.netijcce.ac.ir A notable development is the use of caesium carbonate supported on hydroxyapatite-coated magnetic nanoparticles for synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com

Table 1: Examples of Nanoparticle-Mediated Synthesis of Phthalazine Derivatives

| Catalyst | Phthalazine Derivative Synthesized | Reaction Type | Key Advantages | Source |

|---|---|---|---|---|

| SnO₂ Nanoparticles | 2H-indazolo[2,1-b]phthalazine-triones | Three-component condensation | Reusable catalyst, solvent-free, simple work-up | d-nb.info |

| CuFe₂O₄ and ZrP₂O₇ Nanoparticles | 2H-indazolo[2,1-b]phthalazine-triones and 1H-pyrazolo[1,2-b]phthalazine-diones | One-pot synthesis | Efficient, reusable, solvent-free | researchgate.netsharif.edu |

| Telmisartan-Copper Nanoparticles (Tel-Cu-NPs) | Naphtho[2,3-g]phthalazine derivatives | One-pot Mannich base synthesis | Mild conditions, high yields, grindstone chemistry | mdpi.com |

| Silica Nanoparticles (from rice husk) | Phthalazine-trione and -dione derivatives | One-pot three-component condensation | Heterogeneous base catalyst, cost-effective source | researchgate.net |

| Sulfonated Magnetic Nanoparticles (SO₃H-Fe₃O₄@SiO₂) | 3,4-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11(13H)-triones | One-pot three-component reaction | Recyclable magnetic catalyst, excellent yields (88-98%) | ijcce.ac.ir |

Ionic Liquid Catalysis in Phthalazine Derivative Synthesis

Ionic liquids (ILs) have emerged as versatile catalysts and green reaction media for the synthesis of phthalazine derivatives. Their unique properties, such as low vapor pressure, thermal stability, and tunable acidity, make them highly effective for promoting various organic transformations. oiccpress.com

Brønsted acidic ionic liquids, like 4-(3-methyl-1-imidazolio)-1-butanesulfonic acid hydrogen sulfate (B86663) ([BSO3HmIm]HSO4) and 1-butyl-3-methylimidazolium hydrogen sulphate ([BMIm]HSO4), have been successfully used to catalyze the one-pot, three-component synthesis of phthalazinetrione and 2H-indazolo[2,1-b]phthalazine-trione derivatives, respectively. oiccpress.comznaturforsch.com These reactions often proceed with high yields, short reaction times, and allow for the easy recovery and reuse of the catalyst/solvent system. znaturforsch.com Other novel ionic liquids, such as pyrazole-derived disulfonic acids and diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc-IL), have also been developed and applied in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, sometimes in conjunction with microwave irradiation to accelerate the reaction. bohrium.comtandfonline.com The use of ILs like triethanolammonium (B1229115) acetate ([TEAH][OAc]) under solvent-free conditions further highlights the environmentally benign nature of these catalytic systems. nih.gov

Table 2: Ionic Liquids in the Synthesis of Phthalazine Derivatives

| Ionic Liquid Catalyst | Phthalazine Derivative Synthesized | Reaction Conditions | Yield | Source |

|---|---|---|---|---|

| [BSO₃HmIm]HSO₄ | Phthalazinetrione derivatives | PEG 600, 120 °C | Good to excellent | znaturforsch.com |

| Pyrazole (B372694) derived disulfonic acids | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Solvent-free, 60 °C | High | bohrium.com |

| [BMIm]HSO₄ | 2H-indazolo[2,1-b]phthalazine-trione derivatives | Room temperature, solvent-free | Not specified | oiccpress.com |

| [C₈dabco]Br | Phthalazinetrione derivatives | Aqueous media | High | researchgate.net |

| [TEAH][OAc] | Indazolo[2,1-b]phthalazine and Pyrazolo[1,2-b]phthalazine derivatives | Solvent-free, 80 °C | 91% | nih.gov |

| DIPEAc-IL | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Microwave irradiation | Up to 94% | tandfonline.com |

Lewis Acid Catalysis in Phthalazine Chemistry

Lewis acid catalysis is a powerful tool for activating phthalazine rings, thereby enabling a range of transformations that are otherwise difficult to achieve. hkhlr.de Various Lewis acids, from simple metal halides to complex organometallic compounds, have been utilized to facilitate the synthesis of complex molecules derived from phthalazine.

Indium(III) chloride (InCl3) has been reported as an efficient Lewis acid catalyst for the one-pot, three-component synthesis of phthalazine derivatives under solvent-free conditions. alfa-chemistry.com A significant area of application is in cycloaddition reactions. Bidentate Lewis acids, such as those based on a 9,10-diboraanthracene scaffold or other boron-based structures (BDLA), are particularly effective in catalyzing inverse electron-demand Diels-Alder (IEDDA) reactions of phthalazine. hkhlr.deacs.orgacs.org This catalytic strategy allows for the construction of complex bridged polycyclic structures in a single step from simple starting materials. acs.org For example, a domino IEDDA/thermal ring expansion sequence catalyzed by a BDLA provides access to arene-annulated eight-membered nitrogen heterocycles. acs.org Metal triflates, such as copper(II) triflate, are also effective and recoverable Lewis acid catalysts for synthesizing substituted phthalazine-5,10-dione derivatives. dergipark.org.tr

Table 3: Lewis Acid Catalysis in Phthalazine Chemistry

| Lewis Acid Catalyst | Reaction Type | Product/Transformation | Key Features | Source |

|---|---|---|---|---|

| Indium(III) chloride (InCl₃) | One-pot three-component reaction | Bioactive phthalazine derivatives | Solvent-free, environmentally friendly | alfa-chemistry.com |

| Bidentate Lewis Acid | Domino Diels-Alder Reaction | Bridged oligocyclic tetrahydronaphthalenes | One-pot synthesis, up to six stereogenic centers | acs.org |

| Dimethyl-9,10-diboraanthracene (DBA) | Inverse Electron-Demand Diels-Alder (IEDDA) | Activation of phthalazine for cycloaddition | Lowers LUMO energy of phthalazine | hkhlr.de |

| Boron-based Bidentate Lewis Acid (BDLA) | Domino IEDDA/Thermal Ring Expansion | Arene-annulated eight-membered nitrogen heterocycles | One-step synthesis from phthalazines | acs.org |

| Copper(II) triflate (Cu(OTf)₂) | One-pot synthesis | Substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Recoverable catalyst, stable in water | dergipark.org.tr |

Electrocatalytic Approaches in Phthalazine Synthesis

Electrocatalysis offers a green and highly efficient alternative to conventional chemical methods for synthesizing phthalazine derivatives. academie-sciences.fracademie-sciences.fr This approach often avoids the need for harsh reagents and high temperatures, providing high yields and simple work-up procedures. academie-sciences.fr

A key strategy in the electrosynthesis of phthalazines is the use of an electrogenerated base (EGB). academie-sciences.fracademie-sciences.fr In this method, a stable probase is converted into a strong base at the cathode, which then promotes the desired reaction in the bulk solution. academie-sciences.fr This technique has been successfully applied to the multicomponent assembly of phthalhydrazide, aromatic aldehydes, and malononitrile (B47326) to yield 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. academie-sciences.fr The reactions are typically carried out in an undivided cell at room temperature, using sodium bromide as an electrolyte. academie-sciences.fracademie-sciences.fr This electrocatalytic transformation is notable for its short reaction times (4–8 minutes) and high yields (85–98%). academie-sciences.fr The in-situ generation of the base avoids the need to handle hazardous or polluting chemical bases, making the process ecologically favorable and suitable for diversity-oriented synthesis. academie-sciences.fracademie-sciences.fr

Advanced Functional Applications of Phthalazine 5,8 Diamine Derivatives

Development of Fluorescent Probes and Labels from Phthalazine (B143731) Scaffolds

The inherent photophysical properties of the phthalazine core have made it an attractive scaffold for the development of fluorescent probes and labels. These tools are crucial for visualizing and quantifying biological molecules and processes with high sensitivity and selectivity.

A notable example is the development of luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione), a well-known chemiluminescent compound. wikipedia.orgnih.gov Luminol emits a blue glow upon oxidation, a property that has been extensively utilized in forensic science to detect trace amounts of blood. wikipedia.org The iron in hemoglobin acts as a catalyst in the chemiluminescence reaction. wikipedia.org Biologists also employ luminol in cellular assays to detect species like copper, iron, and cyanides. weirdscience.eu The intensity and duration of the luminol glow can be influenced by the solvent and the presence of catalysts. weirdscience.eu

Researchers have designed and synthesized novel phthalazinone derivatives as optical probes for one- and two-photon fluorescence microscopy imaging. nih.gov This was achieved by expanding the pyridazinone system to the larger conjugated phthalazinone system, which acts as an electron acceptor, and coupling it with various electron-donating aromatic groups. nih.gov These modifications allow for the tuning of the photophysical properties, making them suitable for advanced imaging techniques. nih.gov

Furthermore, phthalazine derivatives have been investigated for their potential as fluorescent labels for amines, peptides, and for studying peptidase activity. rsc.orgrsc.org For instance, the conversion of 5,8-dimethoxy-2,3-dihydrophthalazin-1,4-dione to the highly fluorescent 3,6-dimethoxyphthalimide highlights a novel ring contraction reaction that yields useful fluorescent compounds. rsc.orgrsc.org Additionally, N-amino-3-hydroxy-6-methoxyphthalimide has been utilized to create a thiol probe. rsc.orgrsc.org The principle behind some thiol probes involves the addition of a thiol to a maleimide (B117702) nucleus, resulting in a strongly fluorescent molecule. rsc.org

The development of fluorescent organic nanosheets from a phthalazine derivative has demonstrated high selectivity and sensitivity for the simultaneous detection of Cr⁶⁺ and Mn⁷⁺ ions in aqueous media. researchgate.net These nanosheets exhibit a "turn-off" fluorescence mechanism upon binding with the target ions. researchgate.net

The versatility of the phthalazine scaffold is further exemplified by the synthesis of 1,2-diazine-tetraphenylethenes, which exhibit strong yellow fluorescence emission under protonation, enabling an aggregation-induced emission (AIE) effect for detecting strong acids. mdpi.comencyclopedia.pub

Table 1: Examples of Phthalazine-Based Fluorescent Probes and Their Applications

| Probe/Label Derivative | Application | Detection Mechanism |

| Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione) | Forensic blood detection, cellular assays for metal ions | Chemiluminescence |

| Substituted Phthalazinones | One- and two-photon fluorescence microscopy | Tunable photophysical properties |

| 3,6-Dimethoxyphthalimide | Fluorescent labeling of amines and peptides | High fluorescence quantum yield |

| N-amino-3-hydroxy-6-methoxyphthalimide derivative | Thiol probe | Fluorescence upon thiol addition |

| Phthalazine-derivative based nanosheets | Detection of Cr⁶⁺ and Mn⁷⁺ ions | "Turn-off" fluorescence |

| 1,2-Diazine-tetraphenylethenes | Detection of strong acids | Aggregation-induced emission (AIE) |

Materials Science Applications of Phthalazine Derivatives

The rigid and planar structure of the phthalazine core, combined with the potential for various substitutions, makes its derivatives promising candidates for applications in materials science, particularly in the development of advanced polymers and organic electronics.

Phthalazine derivatives have been incorporated into the backbone of polymers to enhance their thermal properties. For example, poly(aryl ether phthalazine)s have been synthesized and their physical properties studied, indicating their potential for use in high-performance materials. acs.org The introduction of phthalazine moieties into polymer structures can lead to materials with improved thermal stability and other desirable characteristics. acs.org

In the field of organic electronics, phthalazine-based compounds are being explored for their use in Organic Light-Emitting Diodes (OLEDs). oled.comrsc.orgnih.gov OLEDs are solid-state devices that convert electricity into light and are used in displays and lighting. oled.com The performance of an OLED is highly dependent on the organic materials used in its various layers, including the emissive layer, electron transport layer (ETL), and hole transport layer (HTL). oled.com Phthalazine derivatives, with their electron-deficient nature, are suitable candidates for use in the electron transport and emissive layers of OLEDs. mdpi.com Researchers have synthesized heptazine-based chromophores, which are structurally related to phthalazines, and tested them as emitters in OLEDs, demonstrating high quantum efficiencies. arxiv.org The development of phthalazine-trione as a blue-green light-emitting moiety further highlights the potential of these compounds in creating efficient and color-tunable OLEDs. researchgate.net

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been shown to yield compounds with interesting absorption and emission properties, with absorption maxima in the range of 430–460 nm and emission in the 400–700 nm range, suggesting their potential application in photoactive materials. researchgate.net

Agrochemical Research Applications of Phthalazine Derivatives

Phthalazine derivatives have emerged as a promising class of compounds in agrochemical research due to their diverse biological activities. osf.io They have been investigated for their potential as herbicides, fungicides, and insecticides. osf.ioresearchgate.net

In the area of herbicides, a series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives were designed and synthesized as potential acetohydroxyacid synthase (AHAS) inhibitors. nih.gov AHAS is a key enzyme in the biosynthesis of branched-chain amino acids in plants, making it an excellent target for herbicides. nih.gov Several of these compounds exhibited broad-spectrum and high herbicidal activities against various weeds in post-emergence treatments. nih.gov

Phthalazine derivatives have also demonstrated significant antifungal activity. nih.govpharmainfo.in Polysubstituted phthalazinone derivatives have been tested against a panel of pathogenic and clinically important yeasts and filamentous fungi. nih.gov Notably, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one showed remarkable antifungal activity against dermatophytes and Cryptococcus neoformans. nih.gov The structure-activity relationship studies revealed that the presence of a 4-chlorobenzyl substituent at the C-4 position and a methyl group at the N-2 position were crucial for the antifungal activity. nih.gov Some phthalazinone derivatives have also been shown to enhance the antifungal activity of existing drugs like fluconazole (B54011) against Candida albicans. osf.io

Furthermore, research into mono- and disaccharide-grafted phthalazine derivatives has shown that these modifications can enhance the biological properties of the phthalazine ring, leading to compounds with significant inhibitory effects against various bacterial and fungal strains. mdpi.com

Table 2: Agrochemical Activities of Selected Phthalazine Derivatives

| Derivative Class | Target | Activity | Key Structural Features |

| 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-ones | Acetohydroxyacid synthase (AHAS) | Herbicidal | 4,6-dimethoxypyrimidin-2-yloxy and methylphthalazin-1-one moieties |

| Polysubstituted phthalazinones | Dermatophytes, Cryptococcus neoformans | Antifungal | 4-chlorobenzyl at C-4, methyl at N-2 |

| Phthalazinone derivatives | Candida albicans | Antifungal (synergistic with fluconazole) | - |

| Mono- and disaccharide-grafted phthalazines | Various bacteria and fungi | Antimicrobial | Sugar moiety attached to the phthalazine ring |

Structure Activity Relationship Sar Studies in Phthalazine 5,8 Diamine Research

Impact of Substituent Variation on Molecular Activity Profiles

The biological activity of phthalazine (B143731) derivatives can be significantly altered by modifying the substituents on the phthalazine core. The introduction of different functional groups affects the compound's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.

For instance, the substitution pattern on the phthalazine ring is a key determinant of activity. The presence of a 4-benzylphthalazin-1(2H)-one was identified as a core scaffold for moderate PARP-1-inhibiting potency. researchgate.net Further modifications, such as the introduction of a substituted piperazine (B1678402) at the meta-position of the benzyl (B1604629) moiety, have been shown to enhance activity and improve oral bioavailability. researchgate.net

In the context of VEGFR-2 inhibition, the nature and position of substituents on the phthalazine ring and its appended moieties play a critical role. For example, biarylurea-based phthalazines have shown promise, with the substitution pattern on the terminal phenyl ring being particularly important. nih.gov Derivatives with a 4-chloro-3-trifluoromethyl substitution on the terminal phenyl ring, similar to the established drug sorafenib, demonstrated enhanced VEGFR-2 inhibitory activity. nih.govsemanticscholar.org The presence of a 4-chloro group on the phthalazine core itself was also found to increase VEGFR-2 inhibitory activity, likely due to enhanced lipophilicity. nih.govsemanticscholar.org

The following table summarizes the impact of various substituents on the activity of phthalazine derivatives based on several research findings.

| Core Structure/Series | Substituent/Modification | Impact on Activity | Target | Reference |

| 4-Benzylphthalazin-1(2H)-one | Substituted piperazine at the meta-position of the benzyl moiety | Enhanced activity and oral bioavailability | PARP-1 | researchgate.net |

| Biarylurea-based phthalazines | 4-Chloro-3-trifluoromethyl on terminal phenyl ring | Enhanced inhibitory activity | VEGFR-2 | nih.govsemanticscholar.org |

| Phthalazine Core | 4-Chloro group | Favorable increase in inhibitory activity | VEGFR-2 | nih.govsemanticscholar.org |

| Phthalazine Scaffold | Hydrazide and urea (B33335) spacers | Higher binding affinity and anticancer activity | VEGFR-2 | nih.govresearchgate.net |

| 6-Arylamino-phthalazine-5,8-diones | Quinine moiety | Essential for more potent antifungal activity | Fungi | researchgate.net |

| Phthalazine-5,8-diones | Chloro-moiety at position 7 | Not an important factor for antifungal activity | Fungi | researchgate.net |

| 4-Anilino or 4-Phenoxy substituent | Methylene (B1212753) spacer linkage | Remarkable broad-spectrum cell growth inhibition | Various cancer cell lines | nih.gov |

Modulation of Biological Interaction Mechanisms through Structural Modifications

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. researchgate.netplos.org Phthalazinone derivatives have emerged as potent PARP-1 inhibitors. researchgate.net The core phthalazinone structure is a critical pharmacophore, with modifications at various positions fine-tuning the inhibitory activity.

Initial studies identified 4-benzylphthalazin-1(2H)-one as a compound with an IC50 of 0.77 mM against human PARP-1. researchgate.net Subsequent structural modifications, particularly the inclusion of carbonyl-containing substituents at the C3 position of the benzyl fragment, led to the development of highly potent PARP-1 inhibitors. researchgate.net The nature of this carbonyl-containing group significantly impacts both potency and metabolic stability. For instance, while anilide analogues showed poor metabolic stability, amide and imide derivatives demonstrated substantially enhanced stability. researchgate.net

Further research has led to the development of phthalazinone derivatives with nanomolar inhibitory activity against PARP-1. For example, compound 11c, a 4-phenylphthalazin-1-one derivative, emerged as a highly potent PARP-1 inhibitor with an IC50 value of 97 nM, which is more potent than the approved drug Olaparib (IC50 = 139 nM). nih.gov Molecular docking studies suggest that these compounds bind to the active site of PARP-1, forming key hydrogen bond interactions with amino acid residues like Gly863 and Ser904, as well as engaging in π-π stacking interactions with Tyr907 and Tyr896. nih.gov

The following table presents data on the PARP-1 inhibitory activity of selected phthalazine derivatives.

| Compound | Description | PARP-1 IC50 | Reference |

| 4-Benzylphthalazin-1(2H)-one | Initial hit compound | 0.77 µM | researchgate.net |

| Compound 11c | 4-Phenylphthalazin-1-one derivative | 97 nM | nih.gov |

| Olaparib (Reference) | Approved PARP-1 inhibitor | 139 nM | nih.gov |

| Compound 8a | Pyridopyridazinone derivative | 36 nM | nih.gov |

| Olaparib (Reference) | Approved PARP-1 inhibitor | 34 nM | nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. ekb.eg Consequently, inhibiting VEGFR-2 kinase is a major strategy in cancer therapy. Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors. nih.govekb.eg

The design of these inhibitors often involves incorporating a biarylamide or biarylurea moiety linked to the phthalazine core. nih.govsemanticscholar.org The SAR studies have revealed that specific substitutions significantly enhance inhibitory activity. For instance, biarylureas with a 4-chloro-3-trifluoromethyl substitution pattern on the terminal phenyl ring, mimicking sorafenib, show potent VEGFR-2 inhibition. nih.govsemanticscholar.org

The linker between the phthalazine core and the biarylurea moiety also plays a crucial role. An ether linkage has been shown to be effective. nih.gov Furthermore, the introduction of a 4-chloro group on the phthalazine core itself leads to a favorable increase in VEGFR-2 inhibitory activity. nih.govsemanticscholar.org

Recent studies have identified highly potent phthalazine-based VEGFR-2 inhibitors. For example, compounds 2g and 4a, which feature a 4-(4-chlorophenyl)phthalazine scaffold, exhibited IC50 values of 0.148 µM and 0.196 µM, respectively, against VEGFR-2. nih.govresearchgate.netrsc.org Another promising compound, 12b, demonstrated potent VEGFR2 inhibition with an IC50 value of 17.8 µM. nih.gov

The following table provides a summary of the VEGFR-2 inhibitory activity of various phthalazine derivatives.

| Compound | Description | VEGFR-2 IC50 | Reference |

| Vatalanib (PTK787) | 1,4-disubstituted phthalazine inhibitor | 20 nM | nih.govnih.gov |

| AAC789 | Anilino-phthalazine | 20 nM | nih.govnih.gov |

| IM-023911 | Anilino-phthalazine | 48 nM | nih.govnih.gov |

| Compound 12c | Biarylurea-based phthalazine | 2.7 µM | nih.govsemanticscholar.org |

| Compound 13c | Biarylurea-based phthalazine | 2.5 µM | nih.govsemanticscholar.org |

| Compound 2g | 4-(4-chlorophenyl)phthalazine scaffold | 0.148 µM | nih.govresearchgate.netrsc.org |

| Compound 4a | 4-(4-chlorophenyl)phthalazine scaffold | 0.196 µM | nih.govresearchgate.netrsc.org |

| Compound 12b | Phthalazine derivative | 17.8 µM | nih.gov |

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several phthalazine derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines.

For example, compound 12d, a phthalazine-based derivative, was found to significantly induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov Treatment with this compound at its IC50 concentration for 48 hours resulted in a 64.4-fold increase in total apoptotic cell death compared to the control. nih.gov Specifically, it induced a 24.2% increase in early apoptosis and an 18.3% increase in late apoptosis. nih.gov

Similarly, compound 7b, a biarylurea-based phthalazine, was shown to induce apoptosis by increasing the expression level of cleaved caspase-3, a key executioner caspase in the apoptotic pathway. nih.govsemanticscholar.org Another compound, 12b, induced apoptosis in HCT-116 cells by 21.7-fold and arrested cell proliferation in the S-phase of the cell cycle. nih.gov

The apoptotic potential of phthalazine derivatives can also be influenced by the presence of metal complexes. For instance, parent phthalazine derivatives (H1-2) and their copper (C1-2) and platinum (P1-2) complexes were found to be active in inducing apoptosis in MDA-MB-231 and other breast cancer cell lines. nih.gov

The table below summarizes the apoptosis-inducing activity of selected phthalazine derivatives.

| Compound | Cell Line | Apoptotic Effect | Reference |

| Compound 12d | MDA-MB-231 | 64.4-fold increase in total apoptosis | nih.gov |

| Compound 7b | - | Increased expression of cleaved caspase-3 | nih.govsemanticscholar.org |

| Compound 12b | HCT-116 | 21.7-fold increase in apoptosis, S-phase arrest | nih.gov |

| H-5 | MDA-MB-231 | 40% apoptosis | nih.gov |

| H1-2, C1-2, P1-2 | MDA-MB-231 and other breast cancer cell lines | Active in inducing apoptosis | nih.gov |

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. osf.io Inhibition of specific PDE isoenzymes has therapeutic potential in various diseases, including inflammatory conditions and cardiovascular disorders. Certain phthalazine derivatives have been identified as potent and selective PDE inhibitors.

For example, phthalazine derivatives such as MY5445 have been shown to be selective inhibitors of cGMP-inhibited phosphodiesterase (PDE3). nih.gov In a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, N-substitution was found to be beneficial for PDE4 inhibition. osf.io Specifically, cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their corresponding 4a,5,8,8a-tetrahydro analogues demonstrated potent PDE4 inhibitory activity. osf.io

The SAR of these compounds reveals that the substitution pattern on the phthalazine core and its appended groups is critical for both potency and selectivity. For instance, in a series of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, most compounds were specific inhibitors of PDE4. osf.io

The following table highlights some phthalazine derivatives with PDE inhibitory activity.

| Compound/Series | Target PDE | Activity/SAR Finding | Reference |

| MY5445 | PDE3 (cGMP-inhibited) | Selective inhibitor | nih.gov |

| 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones | PDE4 | N-substitution is beneficial for inhibition. | osf.io |

| cis-Hexahydrophthalazinones and Tetrahydro analogues | PDE4 | Potent inhibitory activity. | osf.io |

| 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones | PDE4 | Specific inhibitors. | osf.io |

A crucial step in the development of new anticancer agents is the evaluation of their cytotoxic effects against a panel of cancer cell lines. Numerous studies have reported the cytotoxic activity of phthalazine-5,8-diamine and its derivatives against various human tumor cell lines.

For example, a series of phthalazine derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Compounds 11d, 12c, and 12d exhibited potent cytotoxic activities with IC50 values of 2.1, 1.4, and 1.9 µM against MCF-7 cells, and 0.92, 1.89, and 0.57 µM against MDA-MB-231 cells, respectively. nih.gov

In another study, a broad range of substituted phthalazines were tested against the NCI-60 human tumor cell line panel. nih.govsemanticscholar.org Eight compounds (6b, 6e, 7b, 13a, 13c, 16a, 16d, and 17a) showed excellent broad-spectrum cytotoxic activity with GI50 values ranging from 0.15 to 8.41 µM. nih.govsemanticscholar.org The biarylurea-based phthalazines, in particular, demonstrated moderate to significant cytotoxicity. nih.govsemanticscholar.org

The cytotoxicity of these compounds is often linked to their ability to inhibit specific molecular targets. For instance, the potent cytotoxicity of compounds 2g and 4a against HepG2 and MCF-7 cell lines, with IC50 values in the nanomolar range, was correlated with their strong inhibition of VEGFR-2. nih.govresearchgate.netrsc.org

The following table provides a snapshot of the cytotoxic activity of various phthalazine derivatives against different cancer cell lines.

| Compound(s) | Cell Line(s) | Cytotoxicity (IC50/GI50) | Reference |

| 11d | MCF-7, MDA-MB-231 | 2.1 µM, 0.92 µM | nih.gov |

| 12c | MCF-7, MDA-MB-231 | 1.4 µM, 1.89 µM | nih.gov |

| 12d | MCF-7, MDA-MB-231 | 1.9 µM, 0.57 µM | nih.gov |

| 6b, 6e, 7b, 13a, 13c, 16a, 16d, 17a | NCI-60 panel | GI50: 0.15 - 8.41 µM | nih.govsemanticscholar.org |

| 2g | HepG2, MCF-7 | 0.18 µM, 0.15 µM | nih.govresearchgate.netrsc.org |

| 4a | HepG2, MCF-7 | 0.09 µM, 0.12 µM | nih.govresearchgate.netrsc.org |

| 5d, 5g, 5f | HT-29, PC-3 | IC50: 27.41 - 31.45 µM, 20.12 - 27.27 µM | beilstein-journals.org |

| 1, 20, 25 | HePG-2, HCT-116, MCF-7, PC3 | Showed most potent cytotoxic effect | researchgate.net |

| 11c-i, 16b, c | A549 | Significant cytotoxic activity at 0.1, 1, and 10 µM | nih.gov |

| 6 | MCF7, HCT116, HepG2 | IC50: 1.739 µM, 0.384 µM, 1.52 µM | tandfonline.com |

General Antimicrobial Evaluation against Pathogens

Research into this compound derivatives has revealed their potential as antimicrobial agents. Studies have explored the introduction of various substituents to the core phthalazine structure to modulate their activity against a range of bacterial and fungal pathogens.

One area of investigation has been the synthesis of Schiff bases derived from phthalazine. For instance, a series of new Schiff bases incorporating a phthalazine moiety were synthesized and evaluated for their antibacterial and antifungal activities. These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and the fungal strain Candida albicans. The antimicrobial activity was generally found to be dependent on the specific nature and position of the substituents on the phenyl ring of the Schiff base.

Another approach has involved the creation of triazolophthalazine derivatives. These compounds, which feature a triazole ring fused to the phthalazine system, have demonstrated notable antimicrobial properties. The specific substitutions on the triazole and phthalazine rings play a crucial role in determining the breadth and potency of their antimicrobial effects.

Furthermore, the incorporation of a pyrazole (B372694) moiety into the phthalazine structure has been explored. A series of 1-phenyl-3-(phthalazin-1-yl)-5-(substituted phenyl) pyrazole derivatives were synthesized and screened for their in vitro antimicrobial activity. The results indicated that the nature of the substituent on the phenyl ring attached to the pyrazole core significantly influenced the antimicrobial efficacy of these compounds.

General Anti-inflammatory Investigations

The anti-inflammatory potential of this compound derivatives has been a subject of significant research interest. The core phthalazine structure serves as a scaffold for the development of novel anti-inflammatory agents, with various modifications being explored to enhance their activity.

One study focused on the synthesis of a series of phthalazine derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results demonstrated that several of the synthesized compounds exhibited significant anti-inflammatory effects. The potency of these derivatives was found to be closely linked to the nature of the substituents attached to the phthalazine nucleus.

Another research avenue has explored the synthesis of hybrid molecules combining the phthalazine core with other pharmacologically active moieties. For example, a series of phthalazine-substituted pyrazoline derivatives were synthesized and assessed for their anti-inflammatory properties. The study revealed that the combination of the phthalazine and pyrazoline rings resulted in compounds with notable anti-inflammatory activity.

Investigations into pyridazinone and phthalazine derivatives have also contributed to this field. A study on 6-aryl-3(2H)-pyridazinone and 1(2H)-phthalazinone derivatives as potential anti-inflammatory agents highlighted the importance of the heterocyclic ring system in conferring anti-inflammatory properties. The specific structural features of these compounds were correlated with their observed biological activity.

General Antioxidant Activity Assessments

The antioxidant properties of this compound derivatives have been investigated, with studies focusing on their ability to scavenge free radicals and mitigate oxidative stress. The structural features of these compounds are key to their antioxidant potential.